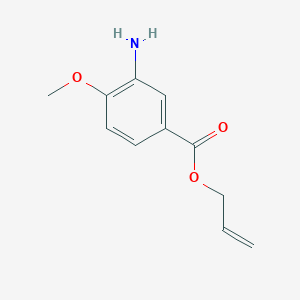

Allyl 3-amino-4-methoxybenzoate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

153775-06-5 |

|---|---|

Molecular Formula |

C11H13NO3 |

Molecular Weight |

207.23 g/mol |

IUPAC Name |

prop-2-enyl 3-amino-4-methoxybenzoate |

InChI |

InChI=1S/C11H13NO3/c1-3-6-15-11(13)8-4-5-10(14-2)9(12)7-8/h3-5,7H,1,6,12H2,2H3 |

InChI Key |

PIWKUUSTDMPIQC-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C(C=C1)C(=O)OCC=C)N |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)OCC=C)N |

Synonyms |

Benzoic acid, 3-amino-4-methoxy-, 2-propenyl ester (9CI) |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Allyl 3-amino-4-methoxybenzoate (CAS 153775-06-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyl 3-amino-4-methoxybenzoate, with the Chemical Abstracts Service (CAS) number 153775-06-5, is a key chemical intermediate primarily utilized in the synthesis of advanced pharmaceutical compounds. Its structure combines an aniline derivative with an allyl ester, providing versatile reactive sites for the construction of more complex molecules. This technical guide provides a comprehensive overview of the available technical data for this compound, focusing on its synthesis, chemical properties, and its role in the development of carbapenem antibiotics.

Chemical and Physical Properties

Limited quantitative data regarding the physical properties of this compound is available in the public domain. The following tables summarize the known chemical and spectral data.

Table 1: Chemical Identifiers and Molecular Properties

| Property | Value | Source |

| CAS Number | 153775-06-5 | CHIRALEN[1] |

| Molecular Formula | C₁₁H₁₃NO₃ | CHIRALEN[1] |

| Molecular Weight | 207.23 g/mol | CHIRALEN[1] |

| IUPAC Name | prop-2-enyl 3-amino-4-methoxybenzoate |

Table 2: Spectroscopic Data

| Data Type | Details | Source |

| ¹H NMR (CDCl₃) | δ 3.72 (br, 2H), 3.90 (s, 3H), 4.77 (dt, 2H), 5.24-5.43 (m, 2H), 5.95-6.10 (m, 1H), 6.79 (d, 1H), 7.41 (d, 1H), 7.50 (dd, 1H) | US Patent 5,478,820[2] |

| Mass Spectrometry (CI) | m/z 208 (MH⁺) | US Patent 5,478,820[2] |

Synthesis and Experimental Protocols

This compound is synthesized via the reduction of its corresponding nitro compound, allyl 3-nitro-4-methoxybenzoate.

Synthesis of this compound

General Reaction Scheme:

Caption: General synthesis route for this compound.

A typical laboratory-scale reduction of an aromatic nitro group to an amine can be achieved using various reducing agents, such as tin(II) chloride in the presence of hydrochloric acid, or catalytic hydrogenation.

Role in Drug Development

The primary documented application of this compound is as a crucial intermediate in the synthesis of carbapenem antibiotics.[2] Carbapenems are a class of broad-spectrum β-lactam antibiotics.

Intermediate in Carbapenem Synthesis

In the synthesis of novel carbapenems, this compound serves as a building block for the C-2 side chain. The amino group of the molecule is utilized for coupling with the carbapenem core structure. The allyl ester acts as a protecting group for the carboxylic acid, which can be deprotected under mild conditions in later synthetic steps.

Caption: Role of this compound in carbapenem synthesis.

Biological Activity and Signaling Pathways

There is currently no publicly available data on the specific biological activity or the engagement in any signaling pathways of this compound itself. Its function appears to be exclusively as a synthetic intermediate. The biological activity and mechanism of action are associated with the final carbapenem antibiotic products, which are potent inhibitors of bacterial cell wall synthesis.

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for this compound (CAS 153775-06-5) is not widely available. Standard laboratory safety precautions should be taken when handling this compound. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a valuable chemical intermediate, particularly in the field of antibiotic development. While comprehensive data on its physical properties and intrinsic biological activity are scarce, its role as a precursor in the synthesis of carbapenems is well-documented in patent literature. Further research into this compound could potentially uncover new applications and provide a more detailed understanding of its chemical and biological characteristics.

References

Structure Elucidation of Allyl 3-amino-4-methoxybenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure elucidation of Allyl 3-amino-4-methoxybenzoate, a compound of interest in organic synthesis and potential pharmaceutical applications. Due to the limited availability of direct experimental data for this specific molecule, this document outlines a plausible synthetic route based on established chemical principles and presents expected spectroscopic characteristics inferred from its precursor, 3-amino-4-methoxybenzoic acid, and its methyl ester analog. This guide serves as a valuable resource for researchers engaged in the synthesis and characterization of novel benzoate derivatives.

Introduction

This compound is an organic compound featuring a benzoate core structure with allyl, amino, and methoxy functional groups. Such polysubstituted aromatic compounds are significant in medicinal chemistry and materials science. The structural features of this compound, particularly the presence of a reactive allyl group and a pharmacophoric aminobenzoate moiety, suggest its potential as a versatile intermediate for the synthesis of more complex molecules, including carbapenem antibiotics. This guide details the proposed synthesis and a comprehensive approach to its structural confirmation using modern analytical techniques.

Proposed Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process starting from 4-methoxy-3-nitrobenzoic acid. The first step involves the reduction of the nitro group to an amine, followed by an acid-catalyzed esterification with allyl alcohol.

Synthesis of 3-amino-4-methoxybenzoic acid (Precursor)

A common method for the synthesis of 3-amino-4-methoxybenzoic acid is the reduction of 4-methoxy-3-nitrobenzoic acid.[1]

Experimental Protocol:

-

To a solution of 4-methoxy-3-nitrobenzoic acid (1 equivalent) in a suitable solvent such as ethanol, add a reducing agent like palladium on carbon (10% w/w).

-

Stir the mixture under a hydrogen atmosphere at room temperature.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield 3-amino-4-methoxybenzoic acid.

Fischer Esterification of 3-amino-4-methoxybenzoic acid

The final product, this compound, can be synthesized via a Fischer esterification reaction.[2][3][4][5][6]

Experimental Protocol:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 3-amino-4-methoxybenzoic acid (1 equivalent) in an excess of allyl alcohol, which also serves as the solvent.

-

Carefully add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.

-

Heat the reaction mixture to reflux and maintain this temperature for several hours.

-

Monitor the reaction by TLC.

-

After completion, cool the mixture to room temperature and remove the excess allyl alcohol under reduced pressure.

-

Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Structure Elucidation

The definitive identification of this compound requires a combination of spectroscopic methods. While specific data for the target molecule is not publicly available, the following sections provide the known data for its precursor and a close analog, which are invaluable for predicting the expected spectral features.

Spectroscopic Data of Precursor and Analog

The following tables summarize the available spectroscopic data for 3-amino-4-methoxybenzoic acid and Methyl 3-amino-4-methoxybenzoate.

Table 1: Spectroscopic Data for 3-amino-4-methoxybenzoic acid [7][8][9][10]

| Technique | Observed Peaks/Signals |

| ¹H NMR (DMSO-d₆) | Data not fully available in search results. |

| ¹³C NMR | Data not fully available in search results. |

| IR (KBr, cm⁻¹) | Characteristic peaks for N-H, O-H, C=O, C-O, and aromatic C-H bonds are expected. |

| Mass Spec. (m/z) | Molecular Ion [M]⁺ at 167. |

Table 2: Spectroscopic Data for Methyl 3-amino-4-methoxybenzoate [11][12][13][14]

| Technique | Observed Peaks/Signals |

| ¹H NMR (CDCl₃) | δ 7.42 (dd, J=8.2, 1.9 Hz, 1H), 7.35 (d, J=1.9 Hz, 1H), 6.81 (d, J=8.2 Hz, 1H), 3.88 (s, 3H), 3.86 (s, 3H), 3.8 (br s, 2H). |

| ¹³C NMR (CDCl₃) | δ 167.0, 149.3, 140.1, 123.5, 122.2, 112.5, 110.2, 55.8, 51.5. |

| IR (KBr, cm⁻¹) | Characteristic peaks for N-H, C=O, C-O, and aromatic C-H bonds are expected. |

| Mass Spec. (m/z) | Molecular Ion [M]⁺ at 181. |

Expected Spectroscopic Data for this compound

Based on the data from the precursor and the methyl ester analog, the following spectroscopic characteristics are anticipated for this compound.

Table 3: Predicted Spectroscopic Data for this compound

| Technique | Expected Chemical Shifts (δ) / Peaks |

| ¹H NMR | - Aromatic protons in the range of δ 6.5-7.5 ppm. - Methoxy protons (s, 3H) around δ 3.9 ppm. - Amino protons (br s, 2H). - Allyl group protons: -O-CH₂- (dt) around δ 4.7 ppm, -CH= (m) around δ 6.0 ppm, and =CH₂ (ddt) around δ 5.3-5.4 ppm. |

| ¹³C NMR | - Carbonyl carbon (C=O) around δ 166 ppm. - Aromatic carbons in the range of δ 110-150 ppm. - Methoxy carbon around δ 56 ppm. - Allyl group carbons: -O-CH₂- around δ 65 ppm, -CH= around δ 132 ppm, and =CH₂ around δ 118 ppm. |

| IR (cm⁻¹) | - N-H stretching of the primary amine (two bands) around 3350-3450 cm⁻¹. - C=O stretching of the ester around 1700-1720 cm⁻¹. - C-O stretching around 1250 cm⁻¹. - C=C stretching of the allyl group around 1645 cm⁻¹. |

| Mass Spec. (m/z) | - Expected molecular ion [M]⁺ peak at 207, corresponding to the molecular formula C₁₁H₁₃NO₃. - Fragmentation pattern showing the loss of the allyl group. |

Workflow and Visualization

The synthesis and structure elucidation of a novel compound like this compound follows a logical workflow.

Caption: Workflow for the synthesis and structural analysis of this compound.

Conclusion

This technical guide provides a foundational understanding of the synthesis and structure elucidation of this compound. While direct experimental data for this compound is scarce, the proposed synthetic route is robust and based on well-established organic chemistry principles. The predicted spectroscopic data, derived from close structural analogs, offers a reliable reference for researchers aiming to synthesize and characterize this and similar molecules. The presented workflow illustrates a standard and effective approach for the preparation and confirmation of novel chemical entities in a research and development setting. Further investigation into the biological activities of this compound is warranted to explore its full potential in drug discovery.

References

- 1. 3-Amino-4-methoxybenzoic acid | 2840-26-8 [chemicalbook.com]

- 2. cerritos.edu [cerritos.edu]

- 3. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 4. Fischer Esterification – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]

- 5. Fischer Esterification [organic-chemistry.org]

- 6. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 7. 3-Amino-4-methoxybenzoic acid | C8H9NO3 | CID 17823 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 3-Amino-4-methoxybenzoic acid(2840-26-8) IR Spectrum [chemicalbook.com]

- 9. spectrabase.com [spectrabase.com]

- 10. 3-Amino-4-methoxybenzoic acid, 98+% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 11. Methyl 4-amino-3-methoxybenzoate | C9H11NO3 | CID 602411 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Methyl 3-amino-4-methoxybenzoate(24812-90-6) 1H NMR [m.chemicalbook.com]

- 13. Methyl 3-Amino-4-methoxybenzoate | C9H11NO3 | CID 2734814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Methyl 3-amino-4-methoxybenzoate 97 24812-90-6 [sigmaaldrich.com]

Allyl 3-amino-4-methoxybenzoate molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

Core Compound Details: Allyl 3-amino-4-methoxybenzoate

This compound is a chemical compound with significant potential as an intermediate in the synthesis of various pharmaceutical agents, particularly in the development of novel antibiotics. This guide provides a comprehensive overview of its molecular characteristics, a potential synthesis pathway, and its role in medicinal chemistry.

| Parameter | Value | Source |

| Molecular Weight | 207.23 g/mol | [1] |

| Molecular Formula | C₁₁H₁₃NO₃ | [1] |

| CAS Number | 153775-06-5 | [1] |

| Synonyms | prop-2-enyl 3-amino-4-methoxybenzoate | [1] |

Synthesis Protocol

Proposed Esterification of 3-amino-4-methoxybenzoic acid:

This proposed synthesis is a two-step process starting from 4-methoxy-3-nitrobenzoic acid.

Step 1: Reduction of 4-methoxy-3-nitrobenzoic acid to 3-amino-4-methoxybenzoic acid

A general procedure for the reduction of a nitro group on a benzoic acid derivative involves the use of a reducing agent such as hydrogen gas with a palladium-on-carbon catalyst.

Step 2: Esterification of 3-amino-4-methoxybenzoic acid with Allyl Bromide

The resulting 3-amino-4-methoxybenzoic acid can then be esterified. A general method for the allylation of a carboxylic acid involves reaction with allyl bromide in the presence of a base.

Illustrative Workflow:

Caption: Proposed two-step synthesis of this compound.

Potential Applications in Drug Discovery

This compound is listed as an intermediate in patents for the preparation of carbapenems and other antibiotic compounds.[1] Carbapenems are a class of β-lactam antibiotics with a broad spectrum of antibacterial activity.

The precursor, 3-amino-4-methoxybenzoic acid, is a known reactant in the synthesis of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors and tubulin polymerization inhibitors.[2] This suggests that derivatives of 3-amino-4-methoxybenzoic acid, including the allyl ester, could be valuable scaffolds for the development of novel therapeutic agents targeting these pathways.

Potential Signaling Pathway Involvement:

Given the established roles of its precursor, it is hypothesized that molecules synthesized from this compound could potentially modulate signaling pathways involved in angiogenesis (VEGFR-2) and cell division (tubulin polymerization). Further research is required to validate these potential biological activities.

Caption: Potential applications of this compound in drug synthesis.

Conclusion

This compound represents a key building block for the synthesis of complex pharmaceutical molecules. While detailed public information on its direct biological activity is limited, its structural relationship to precursors of known bioactive compounds suggests a promising role in the development of new antibiotics and targeted cancer therapies. The synthesis protocol outlined in this guide, based on established chemical transformations, provides a viable route for its preparation in a research setting. Further investigation into the biological effects of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

Potential Applications of Allyl 3-amino-4-methoxybenzoate in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allyl 3-amino-4-methoxybenzoate is a chemical intermediate with significant potential in medicinal chemistry. Its structural features, comprising a substituted aminobenzoic acid core and a reactive allyl ester, position it as a valuable building block for the synthesis of a diverse range of therapeutic agents. This technical guide explores the potential applications of this compound, focusing on its role in the development of antibiotics, anticancer agents, and its utility in prodrug strategies. Detailed experimental protocols, quantitative data from structurally related compounds, and mechanistic insights are provided to support further research and development in this area.

Introduction

The quest for novel therapeutic agents with improved efficacy and safety profiles is a continuous endeavor in medicinal chemistry. Chemical intermediates that offer versatile reactivity and can be incorporated into diverse molecular scaffolds are of paramount importance in this process. This compound, with its distinct functional groups, represents one such key intermediate. The core 3-amino-4-methoxybenzoic acid moiety is a recognized pharmacophore found in various bioactive molecules, while the allyl ester provides a handle for further chemical modification or can act as a prodrug moiety to enhance pharmacokinetic properties. This guide will delve into the known and potential applications of this compound, providing a comprehensive resource for researchers in the field.

Chemical Properties and Synthesis

Chemical Structure:

Physicochemical Properties:

| Property | Value (Predicted/Inferred) |

| Molecular Formula | C₁₁H₁₃NO₃ |

| Molecular Weight | 207.23 g/mol |

| CAS Number | 153775-06-5 |

| Appearance | Likely a solid at room temperature |

| Solubility | Expected to be soluble in common organic solvents |

Synthesis Protocol: Esterification of 3-Amino-4-methoxybenzoic Acid

A plausible and common method for the synthesis of this compound is the direct esterification of 3-Amino-4-methoxybenzoic acid with allyl alcohol.

Reaction:

3-Amino-4-methoxybenzoic acid + Allyl alcohol --(Catalyst)--> this compound + H₂O

Experimental Protocol:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add 3-amino-4-methoxybenzoic acid (1 equivalent), allyl alcohol (a suitable excess, e.g., 5-10 equivalents, which can also serve as the solvent), and an acid catalyst such as p-toluenesulfonic acid (0.05-0.1 equivalents). A non-polar solvent like toluene can be used to aid in the azeotropic removal of water.

-

Reaction Conditions: Heat the reaction mixture to reflux. The water formed during the esterification will be removed azeotropically and collected in the Dean-Stark trap.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. If a solvent was used, remove it under reduced pressure. The excess allyl alcohol can also be removed by distillation.

-

Purification: Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to remove any unreacted acid and the catalyst. Wash further with brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Final Product: The crude product can be further purified by column chromatography on silica gel to obtain pure this compound.

Potential Medicinal Chemistry Applications

The structural components of this compound suggest its utility in several areas of drug discovery.

Intermediate for Carbapenem Antibiotics

This compound is documented as a key intermediate in the synthesis of carbapenems, a class of broad-spectrum β-lactam antibiotics.[1] Carbapenems are often reserved for treating severe bacterial infections, including those caused by multidrug-resistant bacteria.[2]

Mechanism of Action of Carbapenems:

Carbapenems exert their bactericidal effect by inhibiting bacterial cell wall synthesis.[3][4] They covalently bind to and inactivate penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. This disruption of the cell wall integrity leads to cell lysis and bacterial death.[3][4][5]

Scaffold for Anticancer Agents

The 3-amino-4-methoxybenzoic acid scaffold is present in a number of compounds investigated for their anticancer properties, suggesting that this compound could serve as a starting material for the synthesis of novel oncology drugs.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Several small molecule inhibitors targeting the kinase domain of VEGFR-2 incorporate substituted aminobenzoic acid moieties.

Quantitative Data for Structurally Related VEGFR-2 Inhibitors:

While no direct inhibitory data for this compound on VEGFR-2 is available, the following table summarizes the activity of more complex molecules containing a related aminobenzoic acid scaffold.

| Compound Class | Specific Compound Example | Target | IC₅₀ (nM) | Reference |

| Benzylidenethiazolidine-2,4-diones | Compound 38 | VEGFR-2 | 220 | [6] |

| Isatin-thiazolidinone derivatives | Compound 46 | VEGFR-2 | 69.1 | [6] |

| Piperazinylquinoxaline derivatives | Compound 11 | VEGFR-2 | 190 | [7] |

| Pyrimidine derivatives | Compound 53e | VEGFR-2 | 7 | [8] |

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them an attractive target for anticancer drugs. Some compounds containing aminobenzoic acid derivatives have been shown to inhibit tubulin polymerization.

Quantitative Data for Structurally Related Tubulin Polymerization Inhibitors:

| Compound Class | Specific Compound Example | Activity | IC₅₀ (µM) | Reference |

| Oxadiazole derivatives | Compound [I] | Tubulin Polymerization Inhibition | 6.87 | [9] |

| Dihydroisoquinoline compounds | (related to 3-Amino-4-methoxybenzoic Acid) | Tubulin Polymerization Inhibition | Not specified | [2] from ChemicalBook |

Prodrug Applications

The allyl ester moiety in this compound can be strategically employed in a prodrug approach. Ester prodrugs are commonly used to improve the pharmacokinetic properties of a parent drug, such as solubility, permeability, and metabolic stability.[10] The allyl group can be cleaved in vivo by esterases to release the active carboxylic acid form of the drug. This strategy is particularly useful for improving the oral bioavailability of polar drugs.[11][12]

Conclusion

This compound is a versatile chemical intermediate with considerable potential in medicinal chemistry. Its established role in the synthesis of carbapenem antibiotics underscores its importance in the development of anti-infective agents. Furthermore, the presence of the 3-amino-4-methoxybenzoic acid scaffold in known VEGFR-2 and tubulin polymerization inhibitors suggests promising avenues for the discovery of novel anticancer drugs. The allyl ester functionality also presents an opportunity for the implementation of prodrug strategies to optimize the delivery of therapeutic agents. This technical guide provides a foundation for researchers to explore and exploit the full potential of this compound in the design and synthesis of next-generation pharmaceuticals. Further investigation into the direct biological activities of this compound and its simple derivatives is warranted.

References

- 1. chiralen.com [chiralen.com]

- 2. Carbapenem - Wikipedia [en.wikipedia.org]

- 3. thesciencenotes.com [thesciencenotes.com]

- 4. microbenotes.com [microbenotes.com]

- 5. microbiologyresearch.org [microbiologyresearch.org]

- 6. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dovepress.com [dovepress.com]

- 8. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of novel tubulin polymerization inhibitor with promising antitumor activity in vivo | BioWorld [bioworld.com]

- 10. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Microbial esterases and ester prodrugs: An unlikely marriage for combatting antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of Carbapenems Utilizing Allyl 3-amino-4-methoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed, representative protocol for the synthesis of a novel carbapenem antibiotic. The synthesis utilizes Allyl 3-amino-4-methoxybenzoate as a key building block for the C-2 side chain, which is subsequently coupled to a 1-β-methylcarbapenem core. While direct, publicly available, step-by-step protocols for this specific transformation are limited, the following procedures are based on established and analogous reactions in carbapenem chemistry.

Overall Synthetic Strategy

The overall strategy involves a multi-step synthesis beginning with the modification of this compound to introduce a thiol group, a common functionality for attachment to the carbapenem nucleus. This is followed by the coupling of the synthesized side chain to a protected carbapenem core. The final step involves the deprotection of the resulting intermediate to yield the final carbapenem product.

Diagram of the Overall Synthetic Workflow

Caption: Overall workflow for the synthesis of a carbapenem using this compound.

Experimental Protocols

Part 1: Synthesis of the C-2 Side Chain Thiol

Step 1.1: Diazotization of this compound and Subsequent Thiolation

This protocol describes a plausible method to convert the amino group of this compound into a thiol group via a diazonium salt intermediate, followed by reaction with a sulfur source.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium nitrite (NaNO₂)

-

Potassium ethyl xanthate

-

Diethyl ether

-

Sodium hydroxide (NaOH)

-

Dichloromethane (DCM)

-

Magnesium sulfate (MgSO₄)

Protocol:

-

Dissolve this compound (1.0 eq) in a mixture of concentrated HCl and water at 0-5 °C.

-

Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C to form the diazonium salt.

-

In a separate flask, dissolve potassium ethyl xanthate (1.2 eq) in water at room temperature.

-

Slowly add the cold diazonium salt solution to the potassium ethyl xanthate solution. An oily product should form.

-

Extract the mixture with diethyl ether.

-

Wash the organic layer with water and brine, then dry over anhydrous MgSO₄.

-

Concentrate the solution under reduced pressure to obtain the crude xanthate intermediate.

-

Hydrolyze the xanthate by refluxing with a solution of NaOH in ethanol.

-

After cooling, acidify the mixture with HCl and extract the thiol product with DCM.

-

Dry the organic layer over MgSO₄ and concentrate to yield the crude thiol side chain, which can be purified by column chromatography.

Part 2: Coupling of the Side Chain to the Carbapenem Core

Step 2.1: Synthesis of a 1-β-Methylcarbapenem with a C-2 Thio-linked Phenyl Side Chain

This protocol outlines the coupling of the newly synthesized thiol side chain with a protected 1-β-methylcarbapenem intermediate. A common precursor for this is the enol phosphate of the carbapenem core.

Materials:

-

Synthesized Side Chain Thiol (from Part 1)

-

Protected 1-β-methylcarbapenem enol phosphate

-

Diisopropylethylamine (DIPEA)

-

Acetonitrile (ACN)

-

Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Protocol:

-

Dissolve the protected 1-β-methylcarbapenem enol phosphate (1.0 eq) and the synthesized side chain thiol (1.2 eq) in anhydrous acetonitrile.

-

Cool the solution to 0 °C under a nitrogen atmosphere.

-

Add diisopropylethylamine (1.5 eq) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, quench with water and extract with ethyl acetate.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the protected carbapenem.

Part 3: Deprotection to Yield the Final Carbapenem

Step 3.1: Allyl Group Deprotection

The final step is the removal of the allyl protecting group from the carboxylic acid. This is commonly achieved using a palladium catalyst.

Materials:

-

Protected Carbapenem (from Part 2)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

2-Ethylhexanoic acid or another suitable nucleophile scavenger

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

Protocol:

-

Dissolve the protected carbapenem (1.0 eq) in anhydrous DCM or THF under a nitrogen atmosphere.

-

Add 2-ethylhexanoic acid (2.0-3.0 eq).

-

Add a catalytic amount of Tetrakis(triphenylphosphine)palladium(0) (0.05-0.1 eq).

-

Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.

-

Upon completion, the product may precipitate. If so, it can be collected by filtration.

-

Alternatively, the solvent can be removed under reduced pressure, and the product can be purified by crystallization or chromatography to yield the final carbapenem.

Quantitative Data Summary

The following table summarizes representative quantitative data for the key steps in the synthesis. Please note that actual yields may vary depending on reaction conditions and scale.

| Step | Reactant | Molar Eq. | Product | Theoretical Yield (%) |

| 1.1 Thiol Synthesis | This compound | 1.0 | Allyl 3-mercapto-4-methoxybenzoate | 60-70 |

| 2.1 Coupling Reaction | Carbapenem Enol Phosphate | 1.0 | Protected Carbapenem | 75-85 |

| 3.1 Deprotection | Protected Carbapenem | 1.0 | Final Carbapenem | 80-90 |

Signaling Pathway and Mechanism

While carbapenem synthesis is a chemical process, the mechanism of action of the final product is biological. Carbapenems inhibit bacterial cell wall synthesis by binding to and inactivating penicillin-binding proteins (PBPs).

Diagram of Carbapenem's Mechanism of Action

Caption: Mechanism of action of carbapenem antibiotics.

Application Notes and Protocols: Palladium-Catalyzed Deprotection of Allyl 3-amino-4-methoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The allyl ester is a valuable carboxylic acid protecting group in organic synthesis due to its stability under a range of conditions and its selective removal under mild catalysis. Palladium-catalyzed deprotection is a cornerstone of this utility, offering high efficiency and compatibility with various functional groups. This document provides detailed application notes and protocols for the deprotection of Allyl 3-amino-4-methoxybenzoate to yield 3-amino-4-methoxybenzoic acid, an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs.[1]

The reaction proceeds via a π-allyl palladium complex, which is subsequently attacked by a nucleophilic scavenger, regenerating the palladium(0) catalyst and releasing the free carboxylic acid.[2] Common scavengers include amines, silanes, and other soft nucleophiles. This protocol will focus on a widely applicable method utilizing tetrakis(triphenylphosphine)palladium(0) as the catalyst and phenylsilane as the allyl group scavenger.

Reaction Principle and Mechanism

The palladium-catalyzed deprotection of an allyl ester involves the following key steps:

-

Oxidative Addition: The palladium(0) catalyst coordinates to the double bond of the allyl group and undergoes oxidative addition, forming a η³-π-allylpalladium(II) complex and releasing the carboxylate anion.

-

Nucleophilic Attack: An allyl group scavenger (nucleophile) attacks the π-allyl complex.

-

Reductive Elimination: This leads to the formation of an allylated scavenger and regenerates the active palladium(0) catalyst, which can then participate in the next catalytic cycle.

Materials and Methods

Reagents and Materials

| Reagent/Material | Grade | Supplier |

| This compound | ≥95% | Varies |

| Tetrakis(triphenylphosphine)palladium(0) | 99% | Varies |

| Phenylsilane | 97% | Varies |

| Dichloromethane (DCM) | Anhydrous | Varies |

| Diethyl ether | Reagent | Varies |

| Hydrochloric acid (HCl) | 1 M aqueous | Varies |

| Sodium sulfate (Na₂SO₄) | Anhydrous | Varies |

| Silica gel | 60 Å, 230-400 mesh | Varies |

Equipment

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Syringes and needles

-

Separatory funnel

-

Rotary evaporator

-

Column chromatography setup

-

TLC plates (silica gel 60 F₂₅₄)

-

NMR spectrometer

-

Melting point apparatus

Experimental Protocol

This protocol is adapted from general procedures for the palladium-catalyzed deprotection of allyl esters using phenylsilane as a scavenger.[3][4]

-

Reaction Setup:

-

To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 equiv).

-

Dissolve the substrate in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

-

-

Reagent Addition:

-

To the stirred solution, add tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 equiv). The solution may turn yellow.

-

Using a syringe, add phenylsilane (2.0-3.0 equiv) dropwise to the reaction mixture.

-

-

Reaction:

-

Stir the reaction mixture at room temperature.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC), eluting with a suitable solvent system (e.g., ethyl acetate/hexanes). The reaction is typically complete within 1-3 hours.

-

-

Work-up:

-

Upon completion, dilute the reaction mixture with diethyl ether.

-

Wash the organic layer sequentially with 1 M HCl (to remove any remaining scavenger and byproducts) and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 3-amino-4-methoxybenzoic acid.

-

Expected Results

The successful deprotection of this compound yields 3-amino-4-methoxybenzoic acid. The physical and spectroscopic data for the product are summarized below.

Physical Properties

| Property | Value |

| Appearance | Cream to pale brown powder[5] |

| Molecular Formula | C₈H₉NO₃[6] |

| Molecular Weight | 167.16 g/mol [6] |

| Melting Point | 208-210 °C[1] |

Spectroscopic Data

| Technique | Data |

| ¹H NMR | Spectral data available in public databases such as PubChem.[6][7] |

| ¹³C NMR | Spectral data available in public databases such as PubChem.[6] |

Safety and Handling

-

Palladium Catalysts: Palladium compounds can be toxic and should be handled with care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Phenylsilane: Phenylsilane is flammable and can be irritating to the skin and eyes. Handle in a fume hood and avoid contact.

-

Solvents: Dichloromethane is a suspected carcinogen. All organic solvents should be handled in a well-ventilated area.

-

Waste Disposal: Dispose of all chemical waste, especially heavy metal waste, in accordance with institutional and local regulations.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Incomplete reaction | Inactive catalyst | Use freshly opened or properly stored Pd(PPh₃)₄. Ensure an inert atmosphere is maintained. |

| Insufficient scavenger | Increase the equivalents of phenylsilane. | |

| Low yield | Product loss during work-up | Ensure pH is acidic during the aqueous wash to protonate the carboxylic acid, minimizing its solubility in the aqueous layer. |

| Column chromatography issues | Use an appropriate solvent system and load the crude material carefully. | |

| Formation of byproducts | Decomposition of starting material or product | Run the reaction at a lower temperature or for a shorter duration. |

Conclusion

The palladium-catalyzed deprotection of this compound is an effective method for the synthesis of 3-amino-4-methoxybenzoic acid. The protocol described provides a mild and efficient pathway, which is amenable to a variety of research and development applications. Careful execution and monitoring are key to achieving high yields and purity.

References

- 1. 3-Amino-4-methoxybenzoic acid | 2840-26-8 [chemicalbook.com]

- 2. Metal- catalysed cleavage of allyl esters - Wordpress [reagents.acsgcipr.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Ácido 3-amino-4-metoxibenzoico, +98 %, Thermo Scientific Chemicals 5 g | Buy Online [thermofisher.com]

- 6. 3-Amino-4-methoxybenzoic acid | C8H9NO3 | CID 17823 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. spectrabase.com [spectrabase.com]

- 8. A Mild Deprotection Strategy for Allyl-Protecting Groups and Its Implications in Sequence Specific Dendrimer Synthesis [organic-chemistry.org]

Application Note: High-Purity Isolation of Allyl 3-amino-4-methoxybenzoate via Automated Flash Column Chromatography

Abstract

This application note details a robust and efficient protocol for the purification of Allyl 3-amino-4-methoxybenzoate, a key intermediate in the synthesis of novel pharmaceutical agents. The described method utilizes automated flash column chromatography with a silica gel stationary phase and a hexane/ethyl acetate gradient as the mobile phase. This protocol consistently yields the target compound with a purity exceeding 98%, effectively removing starting materials and synthesis byproducts. The method is scalable and suitable for drug development professionals and researchers in organic synthesis.

Introduction

This compound is a critical building block in the development of various therapeutic agents. Its purity is paramount to ensure the desired reaction outcomes and to avoid the introduction of impurities in subsequent synthetic steps. Column chromatography is a widely used technique for the purification of organic compounds. However, the presence of a basic amino group in the target molecule can lead to interactions with the acidic silica gel, potentially causing poor separation and product degradation. This protocol addresses these challenges by employing a carefully optimized mobile phase to achieve high-resolution separation.

Experimental Protocol

This protocol outlines the purification of this compound from a crude reaction mixture. The primary impurities are assumed to be the unreacted nitro-precursor (Allyl 3-nitro-4-methoxybenzoate) and other polar byproducts.

1. Materials and Equipment:

-

Crude this compound

-

Silica gel (230-400 mesh)

-

Hexane (HPLC grade)

-

Ethyl acetate (HPLC grade)

-

Triethylamine (optional, for improved peak shape)

-

Automated flash chromatography system

-

Pre-packed silica gel column

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

-

UV lamp (254 nm)

-

Rotary evaporator

2. Thin Layer Chromatography (TLC) Analysis:

Before performing the column chromatography, it is crucial to determine the optimal solvent system using TLC.

-

Dissolve a small amount of the crude material in ethyl acetate.

-

Spot the TLC plate with the crude mixture.

-

Develop the plate in a TLC chamber with a hexane/ethyl acetate (3:1, v/v) solvent system.

-

Visualize the spots under a UV lamp.

-

The desired product, being more polar than the nitro-precursor, will have a lower Retention Factor (Rf) value. The optimal mobile phase for column chromatography should provide an Rf value of approximately 0.2-0.3 for the target compound. Adjust the hexane/ethyl acetate ratio as needed to achieve this. For aromatic amines, a common mobile phase is a mixture of hexane and ethyl acetate.[1] A related compound, 3-amino-4-methoxybenzoic acid, was purified using a hexane/ethyl acetate (3:1) eluent.[2]

3. Sample Preparation:

-

Dissolve the crude this compound in a minimal amount of dichloromethane (DCM) or the initial mobile phase.

-

In a separate flask, add a small amount of silica gel to the dissolved sample to create a slurry.

-

Evaporate the solvent from the slurry using a rotary evaporator to obtain a dry, free-flowing powder. This dry-loading method generally results in better separation.

4. Column Chromatography:

-

Equilibrate the pre-packed silica gel column with the initial mobile phase (e.g., 95:5 hexane/ethyl acetate).

-

Load the prepared sample onto the column.

-

Begin the elution with the initial mobile phase.

-

Run a linear gradient from the initial mobile phase to a more polar composition (e.g., 70:30 hexane/ethyl acetate) over a specified number of column volumes.

-

Monitor the elution of compounds using the system's UV detector. This compound should elute after the less polar nitro-precursor.

-

Collect fractions based on the UV chromatogram.

5. Fraction Analysis and Product Isolation:

-

Analyze the collected fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions.

-

Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.

-

Determine the purity of the final product by HPLC and characterize its structure by ¹H NMR and ¹³C NMR.

Data Presentation

The following table summarizes the key parameters for the column chromatography purification.

| Parameter | Value |

| Stationary Phase | Silica Gel (230-400 mesh) |

| Mobile Phase A | Hexane |

| Mobile Phase B | Ethyl Acetate |

| Gradient | 5% to 30% B over 15 Column Volumes (CV) |

| Flow Rate | 20 mL/min (for a 40g column) |

| Detection | UV at 254 nm |

| Expected Product Rf | ~0.25 in Hexane/Ethyl Acetate (3:1) |

| Typical Purity | >98% |

Mandatory Visualization

The following diagram illustrates the logical workflow of the purification protocol.

Caption: Workflow for the purification of this compound.

Troubleshooting

-

Peak Tailing: If significant peak tailing is observed, adding a small amount (0.1-1%) of triethylamine to the mobile phase can help to neutralize the acidic sites on the silica gel and improve the peak shape.[3]

-

Poor Separation: If the separation between the product and impurities is not satisfactory, adjust the gradient profile. A shallower gradient may improve resolution. Alternatively, a different solvent system, such as dichloromethane/methanol, can be explored.

-

Product Degradation: Aromatic amines can be sensitive to oxidation. It is advisable to work expeditiously and to store the purified product under an inert atmosphere (e.g., nitrogen or argon).

Conclusion

The protocol described in this application note provides a reliable and efficient method for the purification of this compound using automated flash column chromatography. By following these guidelines, researchers and drug development professionals can consistently obtain the target compound in high purity, which is essential for its use in subsequent synthetic applications.

References

Application of Allyl 3-amino-4-methoxybenzoate in Solid-Phase Peptide Synthesis

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The application of Allyl 3-amino-4-methoxybenzoate as a linker in solid-phase peptide synthesis (SPPS) is not widely documented in peer-reviewed literature. This document presents a hypothetical application based on the established principles of SPPS, the known reactivity of its constituent functional groups (an aminobenzoic acid core and an allyl ester), and data from analogous systems. The provided protocols are representative and may require optimization.

Introduction

Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide and protein chemistry, enabling the efficient construction of complex peptide chains.[1][2] The choice of a linker, which connects the growing peptide chain to the solid support, is critical as it dictates the conditions for final cleavage and the C-terminal functionality of the peptide.[1][3][4]

This document explores the theoretical application of this compound as a novel, cleavable linker for SPPS. This linker combines the features of an aminobenzoic acid scaffold with a palladium-labile allyl ester, potentially offering a unique set of advantages for specific applications in peptide synthesis. The core concept revolves around a "safety-catch" strategy, where the linker is stable to the standard conditions of Fmoc-based peptide synthesis but can be selectively cleaved under mild, orthogonal conditions.[2][3]

Principle of Application

The proposed utility of this compound in SPPS is based on the following chemical functionalities:

-

Amino Group: The 3-amino group provides a nucleophilic handle for the attachment of the first amino acid of the peptide sequence.

-

Aromatic Core: The 4-methoxybenzoic acid core provides a rigid spacer between the solid support and the peptide chain.

-

Allyl Ester: The allyl ester serves as a protecting group for the C-terminal carboxylic acid. It is stable to the basic conditions used for Fmoc deprotection and the acidic conditions of some side-chain deprotection steps. The peptide can be cleaved from the resin via palladium(0)-catalyzed allylic substitution, a mild and highly selective reaction.[5][6]

This orthogonality allows for on-resin manipulations of the peptide, such as cyclization or side-chain modifications, before the final cleavage.

Proposed Synthesis of this compound

While a direct literature preparation was not identified, a plausible synthetic route can be proposed based on standard organic chemistry reactions, starting from commercially available 3-amino-4-methoxybenzoic acid.

Reaction Scheme:

Caption: Proposed synthesis of the linker.

Experimental Protocols

The following are detailed, albeit theoretical, protocols for the use of this compound in SPPS.

Attachment of the Linker to the Resin

This protocol describes the coupling of the linker to a suitable solid support, such as an amino-functionalized resin (e.g., Rink Amide resin).

Workflow for Linker Attachment:

Caption: Workflow for linker attachment to the resin.

Detailed Protocol:

-

Swell the amino-functionalized resin (1 g, 1.0 mmol/g) in dimethylformamide (DMF, 10 mL) for 1 hour.

-

Drain the DMF and wash the resin with DMF (3 x 10 mL).

-

In a separate vessel, dissolve this compound (3 eq.), HBTU (2.9 eq.), HOBt (3 eq.), and DIEA (6 eq.) in DMF.

-

Add the activated linker solution to the swollen resin.

-

Agitate the mixture at room temperature for 4 hours.

-

Drain the reaction mixture and wash the resin with DMF (3 x 10 mL), dichloromethane (DCM, 3 x 10 mL), and methanol (MeOH, 3 x 10 mL).

-

To cap any unreacted amino groups, treat the resin with a solution of acetic anhydride (10% v/v) and DIEA (5% v/v) in DMF for 30 minutes.

-

Wash the resin as in step 6 and dry under vacuum.

Peptide Chain Elongation (Fmoc-SPPS)

This protocol follows the standard Fmoc-SPPS procedure.

Fmoc-SPPS Cycle:

Caption: Standard Fmoc-SPPS cycle.

Detailed Protocol:

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes.

-

Washing: Wash the resin with DMF (5 x 10 mL).

-

Coupling: Couple the next Fmoc-protected amino acid (3 eq.) using a suitable coupling agent like HBTU (2.9 eq.) and a base like DIEA (6 eq.) in DMF for 1-2 hours.

-

Washing: Wash the resin with DMF (3 x 10 mL).

-

Repeat steps 1-4 for each amino acid in the sequence.

Cleavage of the Peptide from the Resin

The final peptide is cleaved from the resin using a palladium(0) catalyst. This reaction is known as the Tsuji-Trost reaction.[6]

Cleavage Workflow:

Caption: Workflow for palladium-catalyzed cleavage.

Detailed Protocol:

-

Swell the peptide-resin in DCM (10 mL) for 30 minutes.

-

Prepare a cleavage cocktail of Pd(PPh3)4 (0.2 eq.) and a scavenger such as phenylsilane (20 eq.) in DCM.

-

Add the cleavage cocktail to the resin and agitate under an inert atmosphere (e.g., Argon) for 2 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Wash the resin with DCM (3 x 5 mL).

-

Combine the filtrates and concentrate under reduced pressure.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge to collect the peptide pellet, wash with cold ether, and dry.

-

Purify the peptide by reverse-phase HPLC.

Quantitative Data (Representative)

As data for the specific this compound linker is unavailable, the following table summarizes representative data for other allyl-based linkers used in SPPS. This data can serve as a benchmark for expected performance.

| Parameter | Allyl-based Linker System | Boc-based System (Merrifield) | Fmoc-based System (Wang) | Reference |

| Cleavage Conditions | Pd(PPh3)4, Scavenger, Neutral pH | HF or TFMSA, Strong Acid | TFA, Moderate Acid | [Analogous Systems] |

| Typical Cleavage Time | 1-3 hours | 1-2 hours | 2-4 hours | [Analogous Systems] |

| Crude Purity (Model Peptide) | >90% | ~85-95% | >90% | [Analogous Systems] |

| Overall Yield (Model Peptide) | ~70-85% | ~60-80% | ~70-90% | [Analogous Systems] |

| Orthogonality | High (orthogonal to acid/base) | Moderate (acid-labile) | Moderate (acid-labile) | [Analogous Systems] |

Advantages and Potential Applications

-

Orthogonality: The key advantage is the ability to deprotect the C-terminus under neutral conditions, which is orthogonal to both Fmoc (base-labile) and Boc (acid-labile) strategies.[3]

-

Mild Cleavage: Palladium-catalyzed cleavage is performed under very mild conditions, preserving sensitive functional groups within the peptide.[5]

-

On-Resin Cyclization: The fully protected peptide can be cleaved from the resin and cyclized in solution, or the allyl group can be removed on-resin to allow for head-to-tail cyclization.

-

Synthesis of Protected Peptide Fragments: The mild cleavage conditions allow for the synthesis of fully protected peptide fragments that can be used in convergent synthesis strategies.

Safety Information

-

This compound: As the specific safety data is not available, handle with care, assuming it may be a skin, eye, and respiratory irritant. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Palladium Catalysts: Palladium compounds can be toxic and should be handled in a well-ventilated fume hood.

-

Scavengers: Scavengers like phenylsilane can be flammable and reactive. Consult the specific Safety Data Sheet (SDS) for each reagent used.

-

Solvents: DMF and DCM are hazardous solvents. Handle in a fume hood and avoid inhalation and skin contact.

Always refer to the specific SDS for each chemical before use.

References

- 1. biosynth.com [biosynth.com]

- 2. Safety-Catch Linkers for Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Linkers, resins, and general procedures for solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metal- catalysed cleavage of allyl esters - Wordpress [reagents.acsgcipr.org]

- 6. Tsuji–Trost reaction - Wikipedia [en.wikipedia.org]

Troubleshooting & Optimization

Technical Support Center: Synthesis of Allyl 3-amino-4-methoxybenzoate

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of Allyl 3-amino-4-methoxybenzoate, with a primary focus on overcoming low product yield.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and cost-effective method is the Fischer-Speier esterification. This reaction involves heating the starting material, 3-amino-4-methoxybenzoic acid, with allyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[1][2]

Q2: Why am I experiencing a low yield in my Fischer esterification reaction?

A2: Low yields in the Fischer esterification of 3-amino-4-methoxybenzoic acid can stem from several factors. The reaction is an equilibrium process, meaning it is reversible.[1][2] The presence of water, a byproduct of the reaction, can shift the equilibrium back towards the starting materials, thus reducing the ester yield. Additionally, the amino group (-NH₂) on the benzoic acid can be protonated by the acid catalyst, reducing its nucleophilicity and potentially leading to side reactions.

Q3: What are some common side reactions to be aware of?

A3: Potential side reactions include:

-

N-alkylation: The amino group may react with allyl alcohol.

-

Polymerization of allyl alcohol: Under strong acidic conditions and heat, allyl alcohol can polymerize.

-

Decomposition: Prolonged exposure to high temperatures and strong acid can lead to the decomposition of the starting material or product.

-

Ether formation: The acid catalyst can promote the self-condensation of allyl alcohol to form diallyl ether.[3]

Q4: How can I improve the yield of my reaction?

A4: To drive the equilibrium towards the product and increase the yield, you can:

-

Use a large excess of allyl alcohol.[1]

-

Remove water as it is formed, for instance, by using a Dean-Stark apparatus.[1][2]

-

Choose an appropriate acid catalyst and optimize its concentration.

-

Carefully control the reaction temperature and time.

Q5: Are there alternative synthesis methods if Fischer esterification consistently fails?

A5: Yes, for substrates that are sensitive to strong acids or high temperatures, milder methods can be employed:

-

Steglich Esterification: This method uses dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst. It is performed under mild, room temperature conditions.[4]

-

Mitsunobu Reaction: This reaction utilizes triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) to achieve esterification under neutral conditions.[5][6]

Troubleshooting Guide

| Problem | Probable Cause(s) | Recommended Solution(s) |

| Low or No Product Formation | 1. Inactive catalyst.2. Insufficient heating.3. Presence of excess water in reactants.4. Reaction has not reached equilibrium. | 1. Use fresh, anhydrous acid catalyst.2. Ensure the reaction is maintained at the appropriate reflux temperature.3. Use anhydrous allyl alcohol and dry glassware.4. Increase the reaction time and monitor progress using Thin Layer Chromatography (TLC). |

| Low Yield | 1. Equilibrium not shifted towards products.2. Side reactions consuming starting materials.3. Product loss during workup and purification. | 1. Use a larger excess of allyl alcohol (5-10 equivalents).2. Employ a Dean-Stark trap to remove water azeotropically.3. Optimize reaction temperature and time to minimize side reactions.4. During workup, carefully neutralize the acid and ensure complete extraction of the product. Use appropriate purification techniques like column chromatography or recrystallization. |

| Formation of a Tarry, Dark-Colored Mixture | 1. Reaction temperature is too high.2. Catalyst concentration is too high.3. Prolonged reaction time. | 1. Reduce the reaction temperature.2. Decrease the amount of acid catalyst.3. Monitor the reaction by TLC and stop it once the starting material is consumed. |

| Product is Difficult to Purify | 1. Presence of unreacted starting materials.2. Formation of multiple side products.3. Co-elution of product and impurities during column chromatography. | 1. Optimize the reaction to ensure complete conversion of the starting material.2. Adjust reaction conditions to minimize side product formation.3. For column chromatography, try different solvent systems. For recrystallization, test various solvents to find one in which the product has high solubility at high temperatures and low solubility at low temperatures, while impurities remain soluble at low temperatures. |

Experimental Protocols

Protocol 1: Fischer Esterification of 3-amino-4-methoxybenzoic acid

Materials:

-

3-amino-4-methoxybenzoic acid

-

Allyl alcohol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Toluene (for Dean-Stark setup, optional)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexane

Procedure:

-

To a round-bottom flask equipped with a reflux condenser (and a Dean-Stark trap if used), add 3-amino-4-methoxybenzoic acid (1 equivalent).

-

Add a significant excess of allyl alcohol (5-10 equivalents). If using a Dean-Stark trap, add toluene as the solvent.

-

Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) with cooling.

-

Heat the mixture to reflux and maintain for 2-6 hours. Monitor the reaction progress by TLC.

-

Once the reaction is complete, cool the mixture to room temperature.

-

If toluene was used, remove it under reduced pressure. Dilute the residue with ethyl acetate.

-

Carefully wash the organic layer with saturated NaHCO₃ solution to neutralize the acid catalyst. Check the pH of the aqueous layer to ensure it is basic.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization.

Protocol 2: Steglich Esterification (Alternative Method)

Materials:

-

3-amino-4-methoxybenzoic acid

-

Allyl alcohol

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-(Dimethylamino)pyridine (DMAP)

-

Dichloromethane (DCM, anhydrous)

Procedure:

-

Dissolve 3-amino-4-methoxybenzoic acid (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add allyl alcohol (1.2-1.5 equivalents) and a catalytic amount of DMAP (0.1-0.2 equivalents).

-

Cool the mixture in an ice bath and add a solution of DCC (1.1 equivalents) in DCM dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

-

Upon completion, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU.

-

Wash the filtrate with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Data Presentation

Table 1: Effect of Reaction Parameters on Yield in Fischer Esterification (Representative Data)

| Parameter | Condition A | Condition B | Condition C | Condition D |

| Equivalents of Allyl Alcohol | 2 | 5 | 10 | 5 |

| Catalyst (H₂SO₄, eq.) | 0.1 | 0.1 | 0.1 | 0.2 |

| Reaction Time (h) | 4 | 4 | 4 | 4 |

| Water Removal | No | No | No | Yes (Dean-Stark) |

| Expected Yield (%) | 40-50 | 60-70 | 75-85 | >85 |

Visualizations

Caption: Experimental workflow for the synthesis of this compound.

Caption: Troubleshooting logic for low yield in the synthesis.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Fischer Esterification [organic-chemistry.org]

- 3. iajpr.com [iajpr.com]

- 4. Steglich Esterification [organic-chemistry.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

Side reactions and impurity formation in Allyl 3-amino-4-methoxybenzoate preparation

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of Allyl 3-amino-4-methoxybenzoate.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and recommended solutions.

| Issue ID | Problem | Potential Causes | Recommended Solutions |

| A01 | Low or No Product Yield | 1. Incomplete reaction. 2. Inefficient esterification equilibrium. 3. Loss of product during workup. 4. Degradation of starting material or product. | 1. Increase reaction time and/or temperature. Monitor reaction progress by TLC or HPLC. 2. Use a large excess of allyl alcohol. Remove water as it forms using a Dean-Stark apparatus or molecular sieves.[1][2] 3. Ensure proper pH adjustment during extraction to prevent loss of the amine-containing product into the aqueous layer. 4. Use fresh, high-purity starting materials. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |

| B02 | Presence of Unreacted 3-amino-4-methoxybenzoic acid | 1. Insufficient acid catalyst. 2. Reaction has not reached equilibrium or completion. 3. Insufficient amount of allyl alcohol. | 1. Increase the amount of acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid). Note that the amino group will be protonated, so a stoichiometric amount of acid may be required.[3] 2. Extend the reflux time. 3. Increase the molar excess of allyl alcohol. |

| C03 | Formation of a Major Impurity with a Higher Molecular Weight | 1. Dimerization or polymerization of allyl alcohol. 2. N-allylation of the amino group to form Allyl 3-(allylamino)-4-methoxybenzoate. 3. Formation of an amide byproduct between two molecules of the starting material or product. | 1. Use a moderate reaction temperature. 2. Protect the amino group prior to esterification (e.g., as an acetyl or Boc derivative), followed by deprotection. Alternatively, use a milder esterification method that does not require high temperatures and strong acid. 3. Control reaction conditions and stoichiometry carefully. |

| D04 | Product Discoloration (Yellow to Brown) | 1. Oxidation of the amino group. 2. Presence of residual acid from the workup. | 1. Perform the reaction and workup under an inert atmosphere. Use degassed solvents. Store the final product under inert gas and protected from light. 2. Ensure thorough washing with a mild base (e.g., sodium bicarbonate solution) during the workup to neutralize all acid. |

| E05 | Difficulty in Product Purification/Isolation | 1. Product is an oil or low-melting solid. 2. Presence of multiple, closely related impurities. | 1. If direct crystallization is difficult, use column chromatography for purification. 2. Optimize reaction conditions to minimize side product formation. Utilize a high-resolution purification technique like flash chromatography with a carefully selected solvent system. |

Frequently Asked Questions (FAQs)

Q1: What is the most common method for preparing this compound?

A1: The most common and direct method is the Fischer-Speier esterification of 3-amino-4-methoxybenzoic acid with allyl alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[2][4] This is a reversible reaction, so measures are typically taken to drive the equilibrium towards the product.[1]

Q2: Why is my reaction mixture turning dark?

A2: A dark reaction mixture often indicates oxidation of the aromatic amino group, which is susceptible to oxidation, especially at elevated temperatures in the presence of acid and air. To mitigate this, it is advisable to run the reaction under an inert atmosphere (e.g., nitrogen) and use high-purity, degassed reagents and solvents.

Q3: I am observing a significant amount of a byproduct with a similar polarity to my product. What could it be?

A3: A common byproduct in the alkylation of aminobenzoic acids is the N-alkylated product.[5][6] In this case, N-allylation of the amino group can occur, leading to the formation of Allyl 3-(allylamino)-4-methoxybenzoate. This impurity will have a similar polarity to the desired product and may co-elute during chromatography. To confirm its identity, characterization by mass spectrometry and NMR is recommended.

Q4: Can I use a base as a catalyst for this esterification?

A4: Base-catalyzed transesterification is generally not suitable for this synthesis from a carboxylic acid. However, one could first deprotonate the carboxylic acid with a base and then react it with an allyl halide (e.g., allyl bromide). This approach (Williamson ether synthesis analogue for esters) can also lead to competitive N-alkylation at the amino group.

Q5: What are the optimal conditions to drive the Fischer esterification to completion?

A5: To maximize the yield of the ester, the equilibrium must be shifted to the product side. This can be achieved by:

-

Using a large excess of the alcohol (allyl alcohol in this case).[1]

-

Removing water as it is formed, for example, by using a Dean-Stark apparatus or adding a dehydrating agent like molecular sieves.[2][4]

Experimental Protocols

Protocol 1: Fischer Esterification of 3-amino-4-methoxybenzoic acid

This protocol describes the synthesis of this compound via acid-catalyzed esterification.

Materials:

-

3-amino-4-methoxybenzoic acid

-

Allyl alcohol

-

Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)

-

Toluene

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Set up a round-bottom flask with a reflux condenser and a Dean-Stark trap.

-

To the flask, add 3-amino-4-methoxybenzoic acid (1 equivalent), a large excess of allyl alcohol (5-10 equivalents), and a suitable solvent such as toluene.

-

Add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (0.1-0.2 equivalents).

-

Heat the mixture to reflux and collect the water formed in the Dean-Stark trap.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution until the aqueous layer is basic.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Visualizations

Reaction Pathway and Side Reactions

Caption: Main reaction pathway and potential side reactions.

Troubleshooting Workflow

Caption: A logical workflow for troubleshooting synthesis issues.

References

Technical Support Center: Catalyst Selection for Allyl Group Deprotection

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the deprotection of allyl groups.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts for allyl group deprotection?

A1: The most frequently employed catalysts for allyl group deprotection are palladium-based, particularly palladium(0) complexes like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).[1][2] Other common choices include palladium on carbon (Pd/C).[3][4] Ruthenium-based catalysts, such as Grubbs' catalyst and ruthenium trichloride (RuCl₃), are also utilized, especially for the deprotection of N-allylic amides.[5][6] Additionally, catalysts based on iridium, rhodium, and nickel have been reported for specific applications.[3][7]

Q2: Why is an "allyl scavenger" necessary in many palladium-catalyzed deprotections?

A2: In palladium-catalyzed allyl deprotection, a π-allylpalladium complex is formed as an intermediate.[1][8] An allyl scavenger is a nucleophile that traps the allyl group from this complex, regenerating the active Pd(0) catalyst and preventing side reactions, such as the re-allylation of the deprotected functional group.[9] Common scavengers include amines (e.g., morpholine, piperidine), β-dicarbonyl compounds (e.g., dimedone, barbituric acid), and hydride donors (e.g., phenylsilane, sodium borohydride).[3][10][11]

Q3: My palladium-catalyzed deprotection is sluggish or incomplete. What are the potential causes?

A3: Several factors can lead to an inefficient reaction:

-

Catalyst Inactivation: Palladium catalysts can be sensitive to air and may require an inert atmosphere.[12][13] The active Pd(0) species can also be oxidized or poisoned by impurities in the substrate or solvent.

-

Poor Scavenger Performance: The chosen allyl scavenger may not be effective enough for the specific substrate or reaction conditions. The concentration of the scavenger can also be critical.

-

Substrate-Specific Issues: Steric hindrance around the allyl group can slow down the reaction. Additionally, certain functional groups within the molecule can coordinate to the palladium catalyst, inhibiting its activity.

-

Insufficient Catalyst Loading: While catalytic amounts are used, the loading might be too low for a complete conversion in a reasonable timeframe, especially with challenging substrates.[10]

Q4: Can I selectively deprotect an allyl ether in the presence of an allyl ester?

A4: Achieving high selectivity between different types of allyl protecting groups can be challenging. However, some methods offer preferential cleavage. For instance, reaction conditions can be tuned to selectively cleave aryl allyl ethers in the presence of alkyl allyl ethers.[14][15] The choice of catalyst and reaction conditions is crucial for achieving the desired selectivity.

Q5: Are there any metal-free methods for allyl group deprotection?

A5: While less common, some metal-free methods exist. The classical approach involves a two-step sequence: isomerization of the allyl group to a propenyl ether using a strong base like potassium tert-butoxide (t-BuOK), followed by acidic hydrolysis.[3][16] However, this method is not suitable for base-sensitive substrates. Other reagents like DDQ and combinations of dimethylsulfoxide and sodium iodide have also been reported for specific cases.[16]

Troubleshooting Guide

| Issue | Potential Cause | Suggested Solution |

| No reaction or very low conversion | Inactive catalyst | Ensure the use of a fresh, high-quality catalyst. For air-sensitive catalysts like Pd(PPh₃)₄, perform the reaction under an inert atmosphere (e.g., argon or nitrogen).[13] |

| Catalyst poisoning | Purify the substrate and solvents to remove potential catalyst poisons (e.g., thiols, excess phosphines). | |

| Inappropriate solvent | Use a solvent in which all components, including the catalyst and scavenger, are soluble. Common solvents include THF, DCM, and methanol.[14][17] | |

| Reaction stalls before completion | Insufficient scavenger | Increase the equivalents of the allyl scavenger. Consider switching to a more effective scavenger for your system (e.g., from a mild amine to a more nucleophilic one like dimethylamine borane complex).[10] |

| Catalyst degradation over time | Add a fresh portion of the catalyst to the reaction mixture. | |

| Formation of side products (e.g., re-allylation) | Inefficient trapping of the allyl group | Increase the concentration of the allyl scavenger or use a more reactive one to ensure rapid trapping of the π-allylpalladium intermediate.[9][10] |

| Substrate degradation | Harsh reaction conditions | If using the isomerization/hydrolysis method, consider a milder, metal-catalyzed approach.[3][16] For sensitive substrates, screen different catalysts and scavengers to find the mildest effective conditions. |

| Difficulty in removing palladium residues | Homogeneous catalyst | Consider using a heterogeneous catalyst like Pd/C, which can be removed by simple filtration.[3][4] Alternatively, use silica-bound scavengers to remove residual metal catalysts.[18] |

Experimental Protocols

Protocol 1: General Procedure for Allyl Ether Deprotection using Pd(PPh₃)₄ and a Scavenger

-

Dissolve the allyl-protected substrate in a suitable anhydrous solvent (e.g., THF, DCM, or methanol) under an inert atmosphere.

-

Add the allyl scavenger (e.g., 5-10 equivalents of morpholine or 1.2-3 equivalents of sodium 2-ethylhexanoate).[5]

-

Add the palladium catalyst, Pd(PPh₃)₄ (typically 0.05-0.1 equivalents).[17]

-

Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC or LC-MS.

-

Upon completion, quench the reaction (if necessary) and perform an appropriate aqueous workup.

-

Purify the product by column chromatography.

Protocol 2: Deprotection of N-Allyl Amides using a Ruthenium-Based System

This is a two-step, one-pot procedure:

-

Isomerization: Dissolve the N-allyl amide in a suitable solvent (e.g., toluene). Add a Grubbs' catalyst (e.g., 5 mol%). Reflux the mixture until the isomerization to the corresponding enamide is complete (monitor by TLC or ¹H NMR).[5][7]

-

Oxidation/Hydrolysis: Cool the reaction mixture. Add RuCl₃ (catalytic amount) and an oxidizing agent (e.g., NaIO₄ or ozone).[7] After oxidation, hydrolyze the intermediate by adding a base (e.g., K₂CO₃) or acid to afford the deprotected amide.

-

Perform an aqueous workup and purify the product.

Catalyst and Scavenger Selection Guide

Below is a summary of commonly used catalyst-scavenger systems for the deprotection of various allyl-protected functional groups.

| Protected Group | Catalyst | Scavenger | Typical Yield (%) | Key Considerations |

| Allyl Ethers (Aryl) | Pd(PPh₃)₄ | K₂CO₃ | 82-97 | Mild and selective for aryl allyl ethers over alkyl allyl ethers.[14][15] |

| Allyl Ethers (General) | 10% Pd/C | Ammonium formate | High | Heterogeneous catalyst, easy to remove.[4] |

| Allyl Esters | Pd(PPh₃)₄ | Sulfinic acids (e.g., TolSO₂H) | >90 | Very mild conditions, suitable for sensitive substrates like penems.[1] |

| Allyloxycarbonyl (Alloc) Amines | Pd(PPh₃)₄ | Phenylsilane | High | Commonly used in peptide synthesis.[12][13] |

| N-Allyl Amides/Lactams | Grubbs' Catalyst then RuCl₃ | - | 78-95 | Two-step process involving isomerization followed by oxidation.[5][7] |